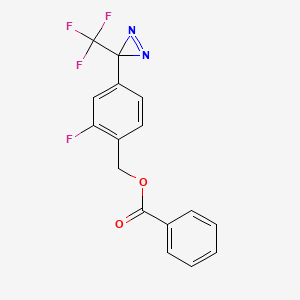
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate is a synthetic organic compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable tool in various scientific research fields, particularly in photochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate typically involves multiple steps, starting from commercially available precursors. . The diazirine ring can be formed via cyclization reactions under specific conditions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate has several scientific research applications:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the diazirine ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but has an aldehyde functional group instead of the diazirine ring.
Uniqueness
The uniqueness of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate lies in its combination of the trifluoromethyl group and the diazirine ring, which provides both stability and reactivity. This makes it particularly useful in photochemistry and molecular biology applications where precise control over molecular interactions is required.
特性
分子式 |
C16H10F4N2O2 |
|---|---|
分子量 |
338.26 g/mol |
IUPAC名 |
[2-fluoro-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl benzoate |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-8-12(15(21-22-15)16(18,19)20)7-6-11(13)9-24-14(23)10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
UUVJYOBKDKCOQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



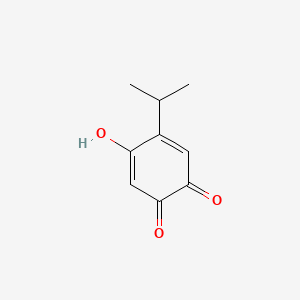
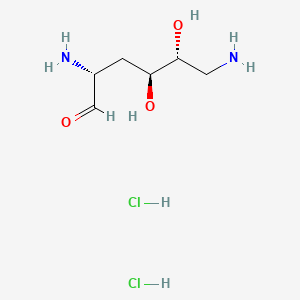


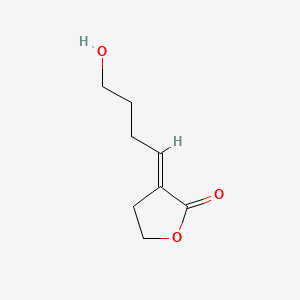

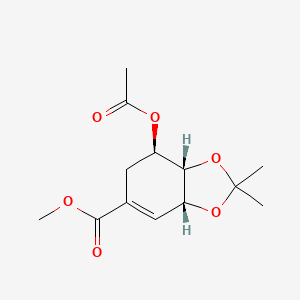
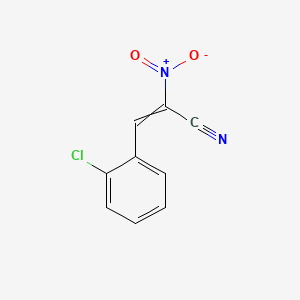
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)




